molecular formula C8H7ClN2O3 B13051934 6,7-Dihydroxyquinazolin-4(3H)-one hcl

6,7-Dihydroxyquinazolin-4(3H)-one hcl

Cat. No.: B13051934
M. Wt: 214.60 g/mol
InChI Key: FTWCHOSFYUAPIL-UHFFFAOYSA-N
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Description

6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at positions 6 and 7 on the quinazolinone ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinazolinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroquinazolinones

    Substitution: Halogenated or alkylated quinazolinones

Scientific Research Applications

6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the hydroxyl groups at positions 6 and 7.

    6-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 6.

    7-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 7.

Uniqueness

6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

6,7-dihydroxy-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C8H6N2O3.ClH/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13;/h1-3,11-12H,(H,9,10,13);1H

InChI Key

FTWCHOSFYUAPIL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CNC2=O.Cl

Origin of Product

United States

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